Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate
CAS No.: 150535-14-1
Cat. No.: VC8076015
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150535-14-1 |
|---|---|
| Molecular Formula | C11H13NO2 |
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate |
| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,12H,6-7H2,1H3 |
| Standard InChI Key | IAINXEYLEMFBPF-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1CC2=CC=CC=C2N1 |
| Canonical SMILES | COC(=O)CC1CC2=CC=CC=C2N1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate has the molecular formula and a molecular weight of 191.2264 g/mol . The indoline core (2,3-dihydro-1H-indole) features a six-membered benzene ring fused to a five-membered nitrogen-containing ring, with the acetate group (-OCOCH) attached via a methylene bridge at the 2-position. The planar aromatic system and electron-rich nitrogen atom contribute to its reactivity in electrophilic substitution and cycloaddition reactions.
Spectral and Physical Characteristics
Key spectral data include:
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H NMR: Signals for the indoline protons (δ 6.8–7.2 ppm, aromatic), methylene groups (δ 2.8–3.5 ppm), and methoxy group (δ 3.6–3.8 ppm).
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IR: Stretching vibrations at ~1740 cm (ester C=O) and ~3400 cm (N-H).
Physical properties:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in MeCN, DMSO, EtOEt | |
| Storage Conditions | Stable at RT for 1 month |
The compound’s moderate polarity allows dissolution in common organic solvents, facilitating its use in synthetic protocols .
Synthesis and Reaction Pathways
Primary Synthetic Routes
A notable method involves the base-mediated reaction of 2-indolylmethyl acetates with α-amino acid methyl esters. Under anhydrous MeCN at 120°C, potassium carbonate promotes the in situ generation of a 2-methide-2H-indole intermediate, which undergoes Michael addition and cyclization to yield pyrazinoindolone derivatives . While this pathway primarily targets fused heterocycles, it highlights the reactivity of indole acetates in cascade reactions.
For Methyl 2-(2,3-dihydro-1H-indol-2-yl)acetate itself, a plausible synthesis involves:
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Indoline Preparation: Hydrogenation of indole derivatives to form 2,3-dihydro-1H-indole.
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Acetylation: Reaction with methyl bromoacetate in the presence of a base (e.g., KCO) to install the acetate group.
Optimization and Side Reactions
Reaction optimization studies reveal challenges in minimizing side products. For example, in related syntheses, aza-Michael additions can lead to dimerization products (e.g., compound 8a in ), reducing yields. Typical conditions involve:
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Solvent: MeCN or DMF
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Temperature: 80–120°C
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Catalyst: KCO or DBU
Yields for analogous compounds range from 51% to 75%, depending on substituents and reaction time .
Applications in Pharmaceutical and Materials Chemistry
Material Science Applications
The compound’s aromatic system and ester functionality make it a candidate for:
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Liquid Crystals: As a mesogenic core for self-assembling materials.
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Polymer Additives: Enhancing thermal stability in polyesters.
| Parameter | Specification |
|---|---|
| Short-term Storage | Room temperature (1 month) |
| Long-term Storage | -20°C (6 months) |
| Solution Stability | Avoid repeated freeze-thaw cycles |
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